molecular formula C16H13NO B8363284 (2-Phenylquinolin-3-yl)methanol

(2-Phenylquinolin-3-yl)methanol

Cat. No.: B8363284
M. Wt: 235.28 g/mol
InChI Key: GTQZINZLWXGEIW-UHFFFAOYSA-N
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Description

(2-Phenylquinolin-3-yl)methanol is an organic compound with the molecular formula C16H13NO and a molecular weight of 235.28 g/mol . As a quinoline-based scaffold featuring a phenyl substituent and a hydroxymethyl group, it serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research . Researchers utilize structurally similar quinolinyl methanol compounds as key building blocks for the synthesis of more complex molecules, such as Pitavastatin impurities, highlighting the relevance of this chemical class in pharmaceutical development . The presence of the hydroxymethyl functional group at the 3-position of the quinoline ring makes it a versatile precursor for further chemical modifications, enabling the exploration of structure-activity relationships . This product is strictly intended for research purposes in a controlled laboratory environment and is not certified for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

(2-phenylquinolin-3-yl)methanol

InChI

InChI=1S/C16H13NO/c18-11-14-10-13-8-4-5-9-15(13)17-16(14)12-6-2-1-3-7-12/h1-10,18H,11H2

InChI Key

GTQZINZLWXGEIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Yields : The parent compound achieves higher yields (65–89%) compared to its N-alkylated derivative (56%), likely due to simpler reaction conditions .
  • Functionalization : Etherification () and chalcone conjugation () introduce steric and electronic complexity, requiring multi-step syntheses.
Table 2: Functional Comparison of Quinoline Derivatives
Compound Class Reported Bioactivity Mechanism/Interactions Key References
MBPM analogs () PD-L1 inhibition (IC₅₀ values via QSAR models) Hydrogen bonding with Tyr56, Asp122; π-alkyl interactions with Met115
Quinoline chalcones () Antifungal, antibacterial, anticancer Conjugated enone system enhances electrophilic reactivity
(2-Phenylquinolin-3-yl)methanol derivatives () Not explicitly reported; structural analogs suggest potential for kinase inhibition N/A

Key Observations :

  • PD-L1 Inhibition : MBPM analogs exhibit promising activity due to halogenation, which improves binding affinity and reduces toxicity .
  • Antimicrobial Activity: Quinoline chalcones () leverage conjugated systems for electrophilic attack on microbial targets.

Crystallographic and Computational Insights

  • Crystal Packing: (2-Chloro-8-methylquinolin-3-yl)methanol () exhibits intermolecular O–H···N hydrogen bonds and π-π stacking, stabilizing its lattice . Similar interactions are anticipated for the parent compound.
  • Computational Modeling : MBPM derivatives are optimized using DFT calculations (B3LYP/6-31+G(d,p)), revealing correlations between electronic properties (e.g., HOMO-LUMO gap, dipole moment) and PD-L1 inhibition .

Preparation Methods

Reaction Protocol

  • Starting Material : 3-Bromo-2-phenylquinoline is treated with n-butyllithium (n-BuLi) in anhydrous diethyl ether at −78°C under nitrogen.

  • Electrophilic Quenching : Benzophenone is introduced to the reaction mixture, facilitating nucleophilic addition of the in situ-generated lithium species to the ketone.

  • Workup : The reaction is quenched with ammonium chloride (NH₄Cl), followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate.

  • Purification : Column chromatography on silica gel yields this compound as a white solid.

Key Parameters

  • Yield : 41% after purification.

  • Characterization :

    • ¹H NMR (DMSO-d₆): δ 7.91 (d, J = 8.4 Hz, 1H), 7.80–7.67 (m, 3H), 7.56–7.49 (m, 1H), 7.21–7.11 (m, 10H), 6.34 (s, 1H).

    • MS (ESI) : m/z 388.18 [M+H]⁺.

This method leverages the strong nucleophilicity of organolithium reagents to functionalize the quinoline scaffold. However, the moderate yield highlights challenges in steric hindrance and side reactions during the addition step.

Comparative Analysis of Methodologies

The table below summarizes the advantages and limitations of the primary methods:

Method Conditions Yield Key Challenges
Organolithium Addition−78°C, anhydrous ether, n-BuLi41%Low yield due to steric hindrance
Friedländer Synthesis90°C, PPA or SZ catalyst, solvent-free82%Requires post-synthetic modification
Heterogeneous CatalysisEthanol, zeolite/K-10, reflux90%Limited direct applicability

Mechanistic Insights and Optimization

Organolithium Reaction Pathway

The addition of n-BuLi to 3-bromo-2-phenylquinoline generates a lithium intermediate at the 3-position. Subsequent reaction with benzophenone proceeds via a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to the alcohol after protonation.

Catalytic Enhancements

  • Acid Catalysis : Methanesulfonic acid (MsOH) has been used to facilitate cyclization and dehydration in related quinoline syntheses, though its role in hydroxymethylation remains unexplored.

  • Solvent Effects : Ethanol and dichloromethane are preferred for their balance of polarity and volatility, enabling efficient mixing and product isolation .

Q & A

Q. Methodological Approach :

  • In vitro assays : Measure IC₅₀ against target enzymes (e.g., Plasmodium falciparum).
  • Molecular docking : Use software like AutoDock to predict binding affinities .

What strategies address contradictions in crystallographic and spectroscopic data for this compound?

Advanced Research Question
Contradictions arise from polymorphism or dynamic disorder. Mitigation strategies include:

Multi-technique validation : Cross-validate X-ray data with NMR (¹H, ¹³C) and IR spectroscopy.

Temperature-dependent studies : Resolve thermal motion artifacts by collecting data at 100–150 K .

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing discrepancies .

Case Study : A derivative showed conflicting C—O bond lengths (1.36 Å vs. 1.42 Å) in two studies. Hirshfeld analysis revealed solvent-induced packing differences .

What are best practices for refining crystal structures using SHELX software?

Advanced Research Question

Data preparation : Use SADABS for absorption correction .

Initial model : Generate with SHELXS-97 via dual-space recycling .

Refinement cycles :

  • Apply restraints for disordered moieties (e.g., ISOR for anisotropic atoms).
  • Validate with CHECKCIF to flag geometry outliers.

Final steps : Generate CIF files via SHELXTL and visualize with ORTEP-3 .

Common Pitfalls : Over-refinement of low-resolution data (I/σ(I) < 2) introduces false minima. Use the L.S. command cautiously .

How is HPLC-MS used to characterize synthetic intermediates of this compound?

Basic Research Question
Protocol :

  • Column : C18 reverse-phase (5 µm, 4.6 × 250 mm).
  • Mobile phase : Gradient of H₂O (0.1% formic acid) and acetonitrile.
  • MS settings : ESI+ mode; m/z 265.1 [M+H]⁺ for the parent ion.

Q. Data Interpretation :

  • Purity : >95% by peak integration.
  • Fragmentation : Loss of -CH₂OH (Δm/z = 31) confirms methanol substitution .

What computational methods predict the photophysical properties of this compound?

Advanced Research Question
TD-DFT (Time-Dependent Density Functional Theory) :

  • Basis set : B3LYP/6-311+G(d,p) for excited-state calculations.
  • Output : Predict λₘₐₓ ~350 nm (π→π* transition), consistent with UV-Vis data .

Q. Applications :

  • Fluorescent probes : Modify substituents to shift emission wavelengths .
  • Solvatochromism : Simulate solvent polarity effects on Stokes shift .

How are stability studies conducted for this compound under varying pH conditions?

Basic Research Question
Method :

Buffer preparation : pH 1–13 (HCl/NaOH).

Incubation : 24–72 hours at 37°C.

Analysis : HPLC to quantify degradation products (e.g., quinoline oxidation).

Q. Findings :

  • Acidic conditions (pH <3) : Rapid hydrolysis of the methanol group.
  • Neutral/basic conditions : Stable for >48 hours .

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